

Yadanziolide C molecular weight and formula C20H26O9

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Yadanziolide C: An In-depth Technical Guide

Disclaimer: While this guide is titled for **Yadanziolide C**, a comprehensive search of publicly available scientific literature reveals a significant lack of in-depth technical data—including detailed experimental protocols, extensive quantitative data, and fully elucidated signaling pathways—specifically for this compound. However, substantial research exists for its close structural analog, Yadanziolide A. This document will therefore provide a detailed technical overview of Yadanziolide A to offer valuable insights into the potential biological activities and mechanisms of action for this class of quassinoids, which may be applicable to **Yadanziolide C**.

Physicochemical Properties of Yadanziolide C

The fundamental physicochemical properties of **Yadanziolide C** have been established as follows:

Property	Value
Molecular Formula	C20H26O9
Molecular Weight	410.42 g/mol



Biological Activity of Yadanziolide A: A Proxy for Yadanziolide C

Yadanziolide A, isolated from Brucea javanica, has demonstrated significant anti-cancer properties, particularly against hepatocellular carcinoma (HCC). Its biological activity is characterized by the induction of apoptosis and the inhibition of cancer cell proliferation, migration, and invasion.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Yadanziolide A against various human and murine cancer cell lines.

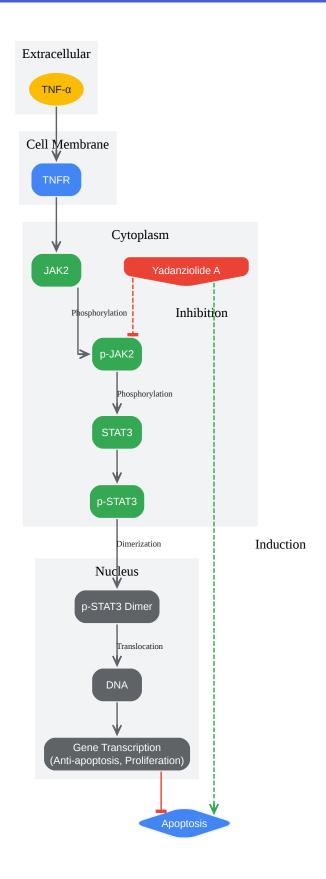
Cell Line	Cancer Type	IC50 (μM)
HepG2	Hepatocellular Carcinoma	~0.3
LM-3	Hepatocellular Carcinoma	~0.2
Huh-7	Hepatocellular Carcinoma	~0.4
Hepa1-6	Murine Hepatoma	N/A
HL-7702	Normal Human Liver Cells	Non-toxic

Mechanism of Action: The JAK-STAT Signaling Pathway

The primary mechanism of action for Yadanziolide A's anti-cancer effects is the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][3] Specifically, Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are often constitutively activated in cancer cells, leading to uncontrolled proliferation and survival.[1]

Signaling Pathway Diagram





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Caption: Yadanziolide A inhibits the JAK-STAT pathway leading to apoptosis.



Experimental Protocols

The following protocols are based on the methodologies used in the study of Yadanziolide A.[1]

Cell Culture

- Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, LM-3, Huh-7) and a normal human liver cell line (HL-7702) were utilized.
- Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8)

- Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
- Treatment: The culture medium was replaced with fresh medium containing various concentrations of Yadanziolide A (0-10 μM) and incubated for 24, 48, or 72 hours.
- Detection: 10 μL of CCK-8 solution was added to each well and incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader.
- Data Analysis: The IC50 values were calculated using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Treatment: Cells were treated with different concentrations of Yadanziolide A for 48 hours.
- Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.
 Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
- Analysis: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells.



Western Blot Analysis

- Protein Extraction: Cells were treated with Yadanziolide A, and total protein was extracted using RIPA lysis buffer.
- Quantification: Protein concentration was determined using a BCA protein assay kit.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred onto a polyvinylidene fluoride (PVDF) membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, Bcl-2, Bax, and Caspase-3 overnight at 4°C. After washing, the membrane was incubated with a corresponding secondary antibody.
- Visualization: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

- Animal Model: Nude mice were subcutaneously injected with HepG2 cells.
- Treatment: When tumors reached a certain volume, mice were randomly assigned to treatment groups and intraperitoneally injected with Yadanziolide A (e.g., 2 mg/kg/day) or a vehicle control.
- Monitoring: Tumor volume and body weight were measured regularly.
- Endpoint Analysis: After the treatment period, tumors were excised, weighed, and subjected to histopathological and immunohistochemical analysis.

Summary and Future Directions

The available data on Yadanziolide A strongly suggest that it is a potent anti-cancer agent with a clear mechanism of action involving the inhibition of the JAK-STAT signaling pathway. Given the structural similarity between Yadanziolide A and **Yadanziolide C**, it is plausible that **Yadanziolide C** may exhibit similar biological activities. However, dedicated studies are essential to confirm this hypothesis and to fully characterize the therapeutic potential of **Yadanziolide C**. Future research should focus on:



- Determining the in vitro cytotoxicity of Yadanziolide C against a panel of cancer cell lines.
- Elucidating the specific molecular targets and signaling pathways modulated by Yadanziolide C.
- Evaluating the in vivo efficacy and safety profile of Yadanziolide C in preclinical cancer models.

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